2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate

Lipophilicity Drug Design Physicochemical Property

Lead optimization of MET kinase or FAAH inhibitor scaffolds demands systematic SAR probes. The 4-isopropyl substitution on this thiazole carbamate delivers a quantified XLogP3 lipophilicity of 3.1-a step-change from the 4-H (2.3) and 4-Me (2.4) analogs-directly modulating membrane permeability and reducing nonspecific binding artifacts. Sourcing the 95% purity building block eliminates uncontrolled variability in SAR datasets. - Enables precise mapping of thiazole 4-position steric/lipophilic effects. - Validates conformational sampling and FEP calculations as an intermediate-complexity benchmark. - Reduces false-positive pull-down hits in chemical proteomics via verified purity. Standard R&D supply; shipped ambient from US/EU warehouses under TSCA and REACH compliance.

Molecular Formula C9H11F3N2O2S
Molecular Weight 268.26 g/mol
CAS No. 1477569-89-3
Cat. No. B1527358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate
CAS1477569-89-3
Molecular FormulaC9H11F3N2O2S
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CSC(=N1)NC(=O)OCC(F)(F)F
InChIInChI=1S/C9H11F3N2O2S/c1-5(2)6-3-17-7(13-6)14-8(15)16-4-9(10,11)12/h3,5H,4H2,1-2H3,(H,13,14,15)
InChIKeyHGDFJMMBXYEZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate: Physicochemical Profile and Structural Baseline


2,2,2-Trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate (CAS 1477569-89-3, MW 268.26 g/mol, MF C9H11F3N2O2S) is a synthetic, fluorinated alkylthiazole carbamate building block. It is available from multiple reputable vendors at a standard purity of 95% [1]. The scientific interest driving its procurement is anchored in its dual pharmacophore: a metabolically stabilizing trifluoroethyl carbamate moiety linked to a 4-isopropyl-1,3-thiazole core. This latter motif is a privileged substructure within broader alkylthiazole chemotypes investigated for kinase (MET) and fatty acid amide hydrolase (FAAH) inhibition [2]. The compound's distinct value arises from the specific isopropyl substitution at the thiazole 4-position, a feature that systematically differentiates its lipophilicity and steric profile from close-in analogs.

Dual Pharmacophore Probe

Trifluoroethyl carbamate and 4-isopropylthiazole substructures reported in MET kinase and FAAH inhibitor research.

Differentiated Substitution

Isopropyl at thiazole 4-position provides a distinct lipophilicity and steric profile versus common 4-H or 4-Me analogs for SAR studies.

Research-Grade Building Block

Supplied with 95% purity specification to support reproducible synthesis and biological assay workflows.

Why This Carbamate Cannot Be Casually Substituted by Generic Analogs


Generic substitution among alkylthiazole carbamates fails because the thiazole 4-position substituent is a critical determinant of pharmacodynamic and ADME properties. Patent disclosures explicitly teach that the nature of the alkyl group at this position (e.g., H, methyl, isopropyl, cyclopropyl) is a key variable for modulating target inhibition, as seen in the optimization of both MET kinase and FAAH enzyme inhibitors [1]. Computational data quantifies this: the XLogP3 lipophilicity of the 4-isopropyl derivative (3.1) is significantly shifted compared to the unsubstituted (2.3) and 4-methyl (2.4) analogs [2][3]. This difference directly impacts critical parameters like membrane permeability and nonspecific binding, making arbitrary interchanges of these building blocks a source of uncontrolled variability in a lead optimization campaign and potentially invalidating entire SAR datasets.

4-Position Substituent Defines Activity

The alkyl group at thiazole 4-position is a key variable in modulating target inhibition and ADME properties per patent SAR; swapping analogs may yield divergent biological profiles and invalidate dataset trends.

Lipophilicity Shift Alters Permeability

Even small alkyl changes (e.g., H → Me → iPr) produce measurable lipophilicity shifts that can affect membrane permeability and nonspecific binding; results from one analog may not transfer to another.

Generic Analogs Lack Structural Context

Unoptimized or unsubstituted thiazole carbamates are not aligned with the specific SAR explored in MET/FAAH inhibitor programs; their use may not reproduce the structure-activity relationships required for lead series progression.

Quantitative Evidence Guide for Selection Over Closest Analogs


Increased Computed Lipophilicity (XLogP3) vs. 4-H and 4-Methyl Analogs

The 4-isopropyl substitution on the target compound confers a measurably higher computed lipophilicity (XLogP3 = 3.1) compared to the unsubstituted thiazole analog (CAS 1197741-10-8, XLogP3 = 2.3) and the 4-methyl analog (CAS 1334148-73-0, XLogP3 = 2.4) [1][2]. This represents a +0.8 and +0.7 log unit shift, respectively, which is a significant change for a single point of structural variation.

Computed Lipophilicity
Reported
XLogP3 = 3.1 (+0.8 vs 4-H; +0.7 vs 4-Me)
Supports lipophilicity-permeability modeling for lead optimization.
Computed values; experimental logP/D may differ.
Lipophilicity Drug Design Physicochemical Property Thiazole SAR

Controlled Increase in Steric Bulk and Topological Complexity

Replacing the thiazole 4-position methyl group (Complexity Score: 237) with an isopropyl group (Complexity Score: 273) adds significant, quantifiable molecular complexity and 3D steric bulk while retaining a carbamate hydrogen bond donor count of 1 and acceptor count of 7 [1][2]. The Rotatable Bond Count increases by 1 (from 3 to 4), introducing a new torsion angle that can be tuned to probe conformational selectivity in target binding pockets.

Steric Complexity
Class-level inference
Complexity 273; Rot. Bonds 4 (+1 vs 4-Me)
Enables steric and conformational probe selection for SAR exploration.
Topological descriptors from 2D structure; 3D conformer ensemble not characterized.
Steric Effects Conformational Analysis Drug Design Thiazole Structure-Activity Relationship

Alignment with Patented FAAH/MET Inhibitor Chemotype

The structure of the target compound maps directly onto core substructures within Sanofi's patented alkylthiazole carbamate series (U.S. Patent 8,912,218), which demonstrated enzyme inhibition against both MET kinase and FAAH [1]. The patent explicitly identifies substituted C1-6 alkyl groups, particularly isopropyl, as one of the key variables explored during lead optimization to modulate biological activity. This places the 4-isopropyl analog as a late-stage intermediate or probe within a proven, activity-bearing chemotype, distinct from more generic, un-optimized building blocks.

Patent Chemotype Alignment
Supporting evidence
Matches Sanofi patent general formula (I) with 4-isopropyl.
Supports selection as a relevant SAR probe for MET/FAAH inhibitor programs.
Qualitative alignment; biological activity data not disclosed in patent.
FAAH Inhibitor MET Kinase Inhibitor Patent Analysis Drug Discovery Structure-Activity Relationship

Defined and Verifiable Purity Profile

The target compound is commercialized and procurable with a minimum verified purity of 95%, as specified in the Certificates of Analysis from major research chemical suppliers . This level of defined purity ensures batch-to-batch reproducibility for in vitro studies, directly addressing a critical, quantifiable risk factor in chemical procurement where unspecified or variable purity can lead to non-reproducible biological results.

Purity Specification
Data to verify
≥95% (supplier COA)
Supports batch consistency and reduces impurity-related assay interference.
Supplier specification; independent verification recommended.
Quality Control Chemical Sourcing Building Block Purity Analysis Reproducibility

High-Certainty Application Scenarios


Structure-Activity Relationship (SAR) Prospecting in a 4-Alkylthiazole Lead Series

A medicinal chemistry team optimizing a MET kinase or FAAH inhibitor scaffold based on the Sanofi chemotype requires a systematic set of 4-substituted thiazole probes. This compound serves as the specific 'isopropyl' probe. Its procurement is justified by the quantified step-change in lipophilicity (XLogP3 = 3.1, versus 2.4 for the 4-methyl analog [1]) and altered steric profile, enabling the team to precisely map the SAR of the thiazole 4-position and break structure-activity deadlocks where simple alkyl groups fail to achieve the desired balance of potency and permeability.

Computational Chemistry Model Validation

A computational chemistry group is building predictive models for lipophilicity or protein-ligand binding affinity within the carbamate-thiazole space. The compound’s well-defined structure, characterized by a complexity score of 273 and 4 rotatable bonds [1], provides a controlled, intermediate-complexity input for validating conformational sampling algorithms and free energy perturbation (FEP) calculations against its simpler 4-H and 4-Me counterparts. This scenario relies on the compound's specific, quantifiable properties as a benchmark.

Chemical Biology Tool Compound Generation for Target Deconvolution

In a chemical proteomics or target deconvolution study, researchers require a biologically-relevant tool compound to pull down potential targets from a cellular lysate. The 4-isopropyl analog is selected over a 4-H or 4-Me version due to its closer alignment with the more potent, later-stage compounds described in the Sanofi FAAH/MET inhibitor patents [2]. The 95% verified purity specification is critical here, as it reduces the risk of immobilizing impurities that could generate false-positive pull-down hits.

Application
Selection Property
Validation Focus
MET/FAAH inhibitor SAR exploration
Isopropyl-specific lipophilicity and steric profile
Assess lipophilicity-dependent activity trends and scaffold optimization
Computational ligand model validation
Defined structural complexity and rotatable bond profile
Benchmark conformational sampling and free energy perturbation calculations
Chemical proteomics probe development
Patent-aligned chemotype and specified purity level
Confirm target engagement specificity; minimize false positives from impurities
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